2-(苯甲酰亚磺酰)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

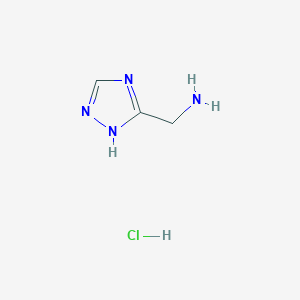

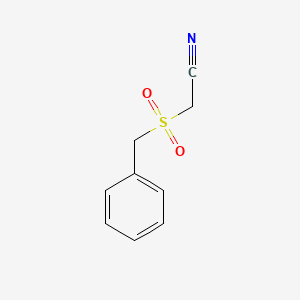

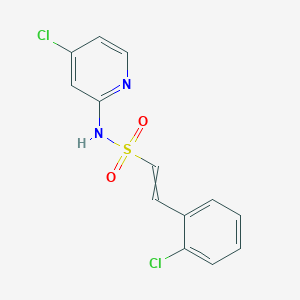

2-(Benzylsulfonyl)acetonitrile is a chemical compound that can be utilized in various organic synthesis reactions. It serves as a precursor for the formation of different functional groups and can undergo several chemical transformations due to the presence of the sulfonyl and nitrile groups.

Synthesis Analysis

The synthesis of compounds related to 2-(Benzylsulfonyl)acetonitrile can be achieved through different catalytic processes. For instance, a Rhodium(I)-catalyzed addition of arylboronic acids to (benzyl-/arylsulfonyl)acetonitriles has been reported, leading to the formation of β-sulfonylvinylamine products in a stereoselective manner, specifically yielding Z-alkenes. Upon hydrolysis, these reactions yield β-keto sulfones, which are valuable in various chemical syntheses .

Molecular Structure Analysis

The molecular structure of 2-(Benzylsulfonyl)acetonitrile and its derivatives is crucial for understanding their reactivity. The presence of the sulfonyl group adjacent to the nitrile function allows for unique interactions and reactivity patterns. For example, the interaction of acetonitrile with trifluoromethanesulfonic acid leads to a variety of structures, indicating that the nitrile group can participate in complex formation under certain conditions .

Chemical Reactions Analysis

2-(Benzylsulfonyl)acetonitrile can undergo various chemical reactions. The electrochemical oxidation of related compounds in acetonitrile solution has been studied, showing that further oxidation can yield the corresponding sulfoxide . Additionally, the compound can be involved in Friedel-Crafts alkylations, as seen in the trifluoromethanesulfonic acid-catalyzed reactions of related molecules . Moreover, the compound can participate in palladium-catalyzed three-component reactions for arylsulfone synthesis, demonstrating its versatility in forming arylsulfone groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Benzylsulfonyl)acetonitrile derivatives are influenced by the functional groups present in the molecule. The solubility in organic solvents like acetonitrile and the ability to form various cations and neutral compounds upon interaction with acids such as trifluoromethanesulfonic acid are notable . The compound's reactivity in stereoselective addition reactions, as well as its role in the formation of oxazoles from internal alkynes, further highlights its chemical versatility .

科学研究应用

化学反应性和相互作用研究

- 乙腈中的去质子化产物:Binkowska 和 Jarczewski (2006) 研究了乙腈中双(苯甲酰亚磺酰)活化碳酸的去质子化产物,揭示了相关化合物在该溶剂中的化学行为 (Binkowska & Jarczewski, 2006)。

催化和合成化学

- 铑催化的加成反应:Tsui 等人 (2011) 描述了铑(I)催化的芳基硼酸向(苄基/芳基磺酰)乙腈的加成,导致合成 β-磺酰基乙烯胺和 β-酮砜,突出了该化合物在催化过程中的作用 (Tsui et al., 2011)。

电化学和材料科学

- 电化学氧化研究:Dakova 等人 (1994) 对相关化合物在乙腈中的电化学氧化进行的研究,可以提供对 2-(苯甲酰亚磺酰)乙腈电化学性质的比较见解 (Dakova et al., 1994)。

- 电池中的固体电解质界面形成:Deng 等人 (2019) 探讨了(苯磺酰)乙腈作为锂离子电池中的高压电解质添加剂,表明其在增强电池性能方面的潜在用途 (Deng et al., 2019)。

分析和分离技术

- 在高效液相色谱中的作用:Chambers 和 Fritz (1998) 研究了聚苯乙烯-二乙烯基苯树脂磺化对使用乙腈的 HPLC 中溶质保留的影响,这与了解 2-(苯甲酰亚磺酰)乙腈在分离过程中的行为有关 (Chambers & Fritz, 1998)。

计算研究

- 催化剂的计算研究:Jiao 等人 (2016) 对乙腈和苯甲酸甲酯催化氢化进行了计算研究,这可以为理解涉及 2-(苯甲酰亚磺酰)乙腈的反应提供理论背景 (Jiao et al., 2016)。

光化学研究

- 硫化物的な光酸化作用:Bonesi 和 Albini (2000) 对乙腈中硫化物的な光氧化作用的研究可能会提供对 2-(苯甲酰亚磺酰)乙腈的光化学行为的见解 (Bonesi & Albini, 2000)。

属性

IUPAC Name |

2-benzylsulfonylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c10-6-7-13(11,12)8-9-4-2-1-3-5-9/h1-5H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXGIJOYMLEXAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfonyl)acetonitrile | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2508662.png)

![ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2508663.png)

![1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2508668.png)

![ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2508669.png)

![1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2508673.png)

![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508676.png)